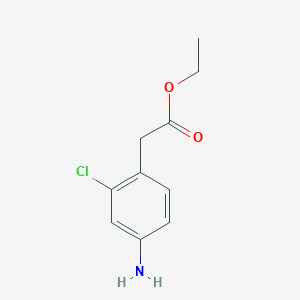

![molecular formula C14H20BrNO B1526795 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol CAS No. 1306079-89-9](/img/structure/B1526795.png)

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol

Overview

Description

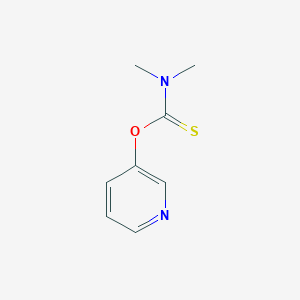

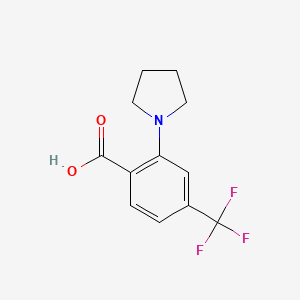

“1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1306079-89-9 . It has a molecular weight of 298.22 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is "1-((3-bromobenzyl)amino)methyl)cyclohexan-1-ol" . The InChI code is "1S/C14H20BrNO/c15-13-6-4-5-12(9-13)10-16-11-14(17)7-2-1-3-8-14/h4-6,9,16-17H,1-3,7-8,10-11H2" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is in the form of an oil . It is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Characterization

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol serves as a precursor in the synthesis of various compounds. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce Schiff base ligands, which were then reacted with metal ions to produce compounds with potential antioxidant and xanthine oxidase inhibitory activities. These compounds were characterized spectroscopically and through single crystal diffraction, showcasing their utility in medicinal chemistry research (Ikram et al., 2015).

Asymmetric Synthesis

The structure of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol facilitates the asymmetric synthesis of complex organic compounds. For example, the reaction of cyclohexa-2,5-dienyl-1-methylaldehyde with 1,2-diaryl-1,2-diamine followed by intramolecular bromo-amination enabled the one-pot discrimination of two olefins in the cyclohexane system, leading to the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).

Hydrogen Bonding Studies

Research on compounds similar to 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol includes the investigation of hydrogen bonding in anticonvulsant enaminones. These studies have elucidated the crystal structures of these compounds, revealing their conformations and the significance of hydrogen bonding in their molecular arrangements, which is crucial for understanding their pharmacological properties (Kubicki et al., 2000).

Catalytic Applications

Compounds derived from 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol have been used as catalysts in synthetic chemistry. For instance, B-methyloxazaborolidine derivatives of amino alcohols similar to 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol have shown excellent catalytic efficiency in the enantioselective reduction of various ketones to chiral secondary alcohols, demonstrating their utility as chemzymes in organic synthesis (Corey et al., 1989).

Molecular Recognition and Sensing

Optically pure derivatives of 1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol have been employed as chiral solvating agents for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This application underscores the compound's versatility in analytical chemistry, particularly in the enantioselective detection of various acids and their quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name |

1-[[(3-bromophenyl)methylamino]methyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c15-13-6-4-5-12(9-13)10-16-11-14(17)7-2-1-3-8-14/h4-6,9,16-17H,1-3,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULODUPRUKTRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNCC2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({[(3-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)